

Siamycin I: A Technical Deep Dive into Lasso Peptide Structure and Conformation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Siamycin I is a potent 21-amino acid tricyclic lasso peptide antibiotic, originally isolated from Streptomyces sp.. As a member of the lasso peptide family, **Siamycin I** possesses a unique and highly constrained three-dimensional structure, which is responsible for its remarkable stability and biological activity. This technical guide provides an in-depth analysis of the structure and conformation of **Siamycin I**, summarizing key quantitative data, outlining experimental methodologies for its characterization, and visualizing its structural organization and the workflow for its analysis.

Primary and Secondary Structure

Siamycin I is classified as a class I lasso peptide, characterized by the presence of two disulfide bonds that provide additional stability to its intricate fold. The defining feature of its structure is a macolactam ring formed by an isopeptide bond between the N-terminal Glycine (Gly1) and the side chain of an Aspartate (Asp9) residue. The C-terminal tail of the peptide is threaded through this ring and is held in place by steric hindrance from bulky amino acid residues, creating a mechanically interlocked topology.

The amino acid sequence of **Siamycin I** is presented in Table 1. It is noteworthy that **Siamycin I** is closely related to **Siamycin II**, differing only by a single amino acid at position 4, where a Valine in **Siamycin I** is replaced by an Isoleucine in **Siamycin I**I.

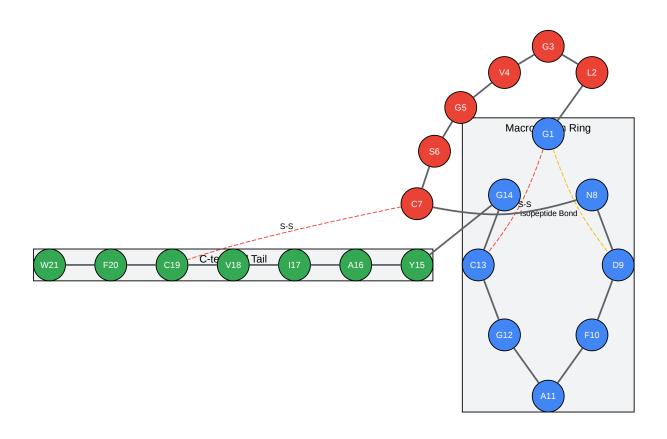


Table 1: Amino Acid Sequence of Siamycin I

| Position | Amino Acid |
|----------|---------------|
| 1 | Cysteine |
| 2 | Leucine |
| 3 | Glycine |
| 4 | Valine |
| 5 | Glycine |
| 6 | Serine |
| 7 | Cysteine |
| 8 | Asparagine |
| 9 | Aspartate |
| 10 | Phenylalanine |
| 11 | Alanine |
| 12 | Glycine |
| 13 | Cysteine |
| 14 | Glycine |
| 15 | Tyrosine |
| 16 | Alanine |
| 17 | Isoleucine |
| 18 | Valine |
| 19 | Cysteine |
| 20 | Phenylalanine |
| 21 | Tryptophan |



The connectivity of **Siamycin I** is further defined by two disulfide bridges: one between Cys1 and Cys13, and another between Cys7 and Cys19. This extensive cross-linking contributes significantly to the conformational rigidity of the molecule.



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Schematic of Siamycin I Connectivity.

Three-Dimensional Conformation

The three-dimensional structure of **Siamycin I** has been determined by nuclear magnetic resonance (NMR) spectroscopy. While a specific Protein Data Bank (PDB) entry for **Siamycin I**



is not available, the high-resolution solution structure of the closely related **Siamycin II** has been elucidated, and it is reported that the structure of **Siamycin I** is "essentially identical" based on chemical shift and NOE data.

The conformation of **Siamycin I** is characterized as a compact, wedge-shaped molecule with a distinct amphipathic nature. One face of the peptide is predominantly hydrophobic, while the other is more hydrophilic. This amphipathicity is believed to be crucial for its biological activity, particularly its interaction with cell membranes and membrane-bound targets.

Quantitative Structural Data

The determination of the **Siamycin I**I structure, which serves as a proxy for **Siamycin I**, was based on a set of experimentally derived constraints. A summary of these constraints is provided in Table 2. It is important to note that the detailed list of individual NOE distances and dihedral angle constraints is not publicly available.

Table 2: Summary of NMR Structural Constraints for Siamycin II

| Constraint Type | Number of Constraints |
|----------------------------|-----------------------|
| NOE Distance Constraints | 335 |
| Dihedral Angle Constraints | 13 |

The resulting ensemble of 30 calculated structures for **Siamycin II** showed a high degree of convergence, with an average root-mean-square deviation (RMSD) of 0.24 Å for the backbone atoms and 0.52 Å for all heavy atoms, indicating a well-defined and stable conformation in solution.

Experimental Protocols

The structural elucidation of **Siamycin I** and its analogs relies heavily on high-resolution NMR spectroscopy. Below is a generalized protocol for such an analysis, based on the methodologies reported for **Siamycin II** and other peptides.

Sample Preparation



- Purification: Siamycin I is purified from the fermentation broth of Streptomyces sp. using a
 combination of chromatographic techniques, such as high-performance liquid
 chromatography (HPLC), to achieve high purity.
- Solvent Preparation: For NMR analysis, the purified peptide is dissolved in a suitable solvent system. For Siamycin II, a 50:50 mixture of dimethyl sulfoxide (DMSO-d6) and water (H2O) was used. The use of a mixed solvent system helps to ensure solubility and obtain highquality NMR spectra.
- Concentration: The peptide concentration for NMR experiments is typically in the millimolar range to ensure an adequate signal-to-noise ratio.

NMR Data Acquisition

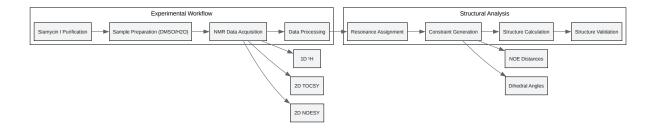
A series of one- and two-dimensional NMR experiments are performed to obtain the necessary structural information. These experiments are typically carried out on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- 1D ¹H NMR: To assess the overall folding and purity of the sample.
- 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing the crucial distance constraints for structure calculation.
- 2D COSY (Correlated Spectroscopy): To identify scalar-coupled protons, which aids in the assignment of spin systems.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon atoms.
- ¹H-¹⁵N HSQC: To assign the chemical shifts of nitrogen atoms, particularly useful for backbone amide groups.

Structure Calculation and Refinement



- Resonance Assignment: The first step in data analysis is the sequential assignment of all
 proton, carbon, and nitrogen resonances to their respective atoms in the peptide sequence.
- Constraint Generation:
 - Distance Constraints: The cross-peak intensities in the NOESY spectra are converted into upper-limit distance constraints between pairs of protons.
 - Dihedral Angle Constraints: Scalar coupling constants (e.g., ³J(HN,Hα)) are measured and used to derive constraints on the backbone dihedral angles (φ).
- Structure Calculation: The collected constraints are used as input for structure calculation programs (e.g., X-PLOR, CYANA, or AMBER) that employ molecular dynamics and/or simulated annealing algorithms to generate an ensemble of structures consistent with the experimental data.
- Structure Validation: The final ensemble of structures is evaluated for its agreement with the experimental constraints and for its stereochemical quality using programs like PROCHECK-NMR.



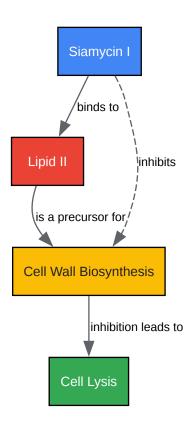
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NMR-based Structure Determination Workflow.



Biological Significance of the Structure

The rigid, conformationally constrained structure of **Siamycin I** is directly linked to its biological activity. Its primary antimicrobial mechanism of action involves binding to Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall. This interaction disrupts the cell wall synthesis process, leading to bacterial cell death.



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Siamycin I Mechanism of Action.

The unique lasso topology of **Siamycin I** makes it highly resistant to proteolytic degradation and thermal denaturation, properties that are highly desirable for therapeutic agents. The detailed understanding of its three-dimensional structure is therefore essential for the rational design of novel and more potent antimicrobial drugs based on the lasso peptide scaffold.

Conclusion

Siamycin I represents a fascinating example of a structurally complex and biologically active natural product. Its unique lasso-fold, stabilized by an isopeptide bond and disulfide bridges,







results in a rigid and amphipathic conformation that is key to its antimicrobial activity. While detailed quantitative structural data remains limited in the public domain, the close similarity to **Siamycin II** provides a robust model for its three-dimensional architecture. Further research into the structure-activity relationships of **Siamycin I** and other lasso peptides holds significant promise for the development of next-generation antibiotics.

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